
Maleic hydrazide
Overview
Description
Maleic hydrazide, also known by its IUPAC name 1,2-dihydropyridazine-3,6-dione, is a synthetic plant growth regulator. It is primarily used to inhibit cell division in plants, thereby preventing unwanted growth such as sprouting in stored crops like potatoes, onions, garlic, and carrots . This compound was first identified in the 1940s and has since found various applications in agriculture and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleic hydrazide is synthesized through the reaction of hydrazine hydrate with maleic anhydride. The process involves heating and reacting hydrazine hydrate with diluted sulfuric acid in the presence of a rare earth compound catalyst. This is followed by the addition of maleic anhydride to carry out a ring closure reaction. The resulting product is then neutralized with an inorganic alkali to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and cost-effectiveness. The use of a rare earth trifluoromethanesulfonate catalyst improves the reaction efficiency, resulting in a higher yield of this compound and controlling the residual hydrazine content to meet international standards .
Chemical Reactions Analysis
Types of Reactions
Maleic hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be decomposed by oxidizing agents and strong acids .
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form maleic acid.
Reduction: Reduction reactions of this compound are less common but can involve reagents like sodium borohydride.
Substitution: This compound can form water-soluble alkali-metal and amine salts through substitution reactions with alkali metals or amines.
Major Products
The major products formed from the oxidation of this compound include maleic acid and other related compounds .
Scientific Research Applications
Agricultural Applications
1.1 Plant Growth Regulation
Maleic hydrazide serves primarily as a plant growth regulator, influencing various physiological processes in plants. It is known to inhibit cell division and elongation, thereby controlling growth rates. This property is particularly useful in managing crop heights and improving harvest efficiency. For example, this compound has been effectively used in tomato cultivation to control broomrape (Phelipanche spp.) infestations. Field experiments revealed that specific application rates (e.g., 400 g a.i. ha^-1) significantly reduced parasitism by inhibiting the attachment of broomrape seeds to tomato roots .
1.2 Herbicidal Properties
As a herbicide, this compound is effective against certain weeds, particularly those that are difficult to control through conventional methods. It acts by disrupting the germination and early growth stages of target plants. Studies have shown that this compound can inhibit the germination of broomrape seeds while having minimal phytotoxic effects on crops like tomatoes .
1.3 Use in Hybridization
In plant breeding, this compound has been utilized as a gametocide to facilitate hybridization processes. Research indicates that it can effectively emasculate flowers of species such as Setaria viridis, allowing for controlled cross-pollination without damaging the stigma's receptivity . This application enhances the efficiency of hybridization efforts in crop improvement programs.
Health and Environmental Considerations
2.1 Toxicity and Carcinogenicity Studies
The safety of this compound has been a topic of extensive research due to its potential health risks. Studies have indicated that while this compound exhibits mutagenic properties in cell cultures and animal models, there is insufficient evidence to classify it as a human carcinogen . Long-term feeding studies in rats have suggested that the no-observed-adverse-effect level is below 1% in their diet . However, concerns remain regarding impurities such as hydrazine, which may contribute to carcinogenicity findings.
2.2 Regulatory Assessments
Regulatory bodies have conducted thorough risk assessments on this compound's use in agriculture, evaluating its impact on human health and the environment. The European Food Safety Authority has highlighted the need for continuous monitoring and assessment of its applications across various crops, including onions, garlic, and potatoes . These assessments aim to ensure that the benefits of using this compound outweigh potential risks.
Summary of Findings
The applications of this compound span agricultural practices and scientific research with significant implications for crop management and breeding techniques. While its benefits as a growth regulator and herbicide are well-documented, ongoing research into its safety profile remains crucial.
Mechanism of Action
Maleic hydrazide exerts its effects by inhibiting cell division in plants. It penetrates the plant tissues and is transported to meristematic regions where cell division occurs. The compound interferes with the synthesis of nucleic acids and proteins, thereby preventing the formation of new cells . This leads to the inhibition of growth in both fronds and roots, and an increase in starch content in treated plants .
Comparison with Similar Compounds
Maleic hydrazide is unique in its ability to inhibit cell division without affecting cell enlargement. Similar compounds include:
Hydrazine: Used in the manufacture of certain explosives and agricultural fungicides.
Pyrazines: Naturally occurring compounds with various biological activities.
This compound stands out due to its specific application as a plant growth regulator and its ability to prevent sprouting in stored crops .
Biological Activity
Maleic hydrazide (MH) is a chemical compound widely used in agriculture, primarily as a plant growth regulator and herbicide. Its biological activity is characterized by its effects on plant growth, potential mutagenicity, and carcinogenicity in various organisms. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different species, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound is a hydrazine derivative with the chemical formula .
- Uses : It is primarily used to inhibit sprouting in stored crops like potatoes and to control sucker growth in tobacco. It has also been applied in ornamental horticulture and turf management.
MH acts through several mechanisms that affect plant physiology:
- Inhibition of Cell Division : this compound disrupts mitosis, leading to reduced cell division and growth inhibition in plants .
- Interference with Plant Hormones : It is suggested that MH may function as an anti-auxin or anti-gibberellin, altering the metabolism of auxins and other growth regulators .
- Nucleic Acid Synthesis Inhibition : Research indicates that MH inhibits the synthesis of nucleic acids and proteins, which can lead to chromosomal aberrations in plant cells .
Plant Studies
This compound has been shown to have selective toxicity towards different plant species:
- Chromosome-Breaking Agent : MH induces chromosomal aberrations in higher plants, which resemble the effects seen with alkylating agents .
- Growth Regulation : In tomato plants (Solanum lycopersicum), MH was effective in controlling broomrape infestations, demonstrating its utility as a growth regulator when applied at specific rates .
Animal Studies
The effects of this compound on animal models have raised concerns regarding its safety:
- Carcinogenicity : Studies have produced conflicting results regarding the carcinogenic potential of MH. While some studies indicate that it may be carcinogenic due to impurities like hydrazine, others suggest it does not pose significant cancer risks at certain exposure levels .
- Toxicity Levels : In rat studies, dietary levels above 1% were associated with adverse kidney effects but did not show significant tumor incidence . The presence of hydrazine as an impurity has been linked to observed carcinogenic effects in some animal studies .
Case Study 1: Tomato Crop Management
A field study conducted in Israel demonstrated the effectiveness of MH in managing broomrape infestations in tomato crops. The study optimized application rates and timing, showing that multiple split applications significantly reduced broomrape biomass, leading to improved crop yields .
Case Study 2: Carcinogenicity Assessment
A long-term feeding study involving rats assessed the potential carcinogenic effects of this compound. The results indicated no significant increase in tumor incidence at dietary levels below 1%, although proteinuria was noted at higher concentrations . This highlights the importance of evaluating both the compound and its impurities when assessing health risks.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the standard analytical methods for determining maleic hydrazide residues in plant tissues?
The ISO 4876 and AOAC official methods involve hydrolytic reduction of free and conjugated this compound to hydrazine using zinc in alkaline conditions. The liberated hydrazine is steam-distilled and quantified via spectrophotometry at 355 nm after reaction with p-dimethylaminobenzaldehyde . For total residue analysis, samples are digested in 600 g/L NaOH at 160°C to convert conjugates into free this compound, followed by validation using recovery tests (98–104% accuracy) .
Q. How does this compound function as a plant growth regulator in agricultural applications?
this compound inhibits cell division in apical meristems by disrupting auxin activity, suppressing sprouting in crops like potatoes and onions. It translocates bidirectionally (xylem and phloem) to target meristematic tissues, inducing dormancy and reducing sucker growth in tobacco. Application protocols typically involve foliar sprays at 1000–2000 ppm, validated through field trials measuring sprout suppression and yield retention .
Q. What are the primary toxicological concerns associated with this compound exposure in experimental models?
Chronic exposure induces liver damage, central nervous system disturbances, and genotoxicity in rodents. Carcinogenicity studies report sarcomas in rats after subcutaneous injections (260 mg over 65 weeks). Genotoxic effects include chromosomal aberrations in Vicia faba and DNA damage in mammalian cells, suggesting a risk threshold tied to hydrazine impurities (≤1.5 mg/kg in formulations) .
Q. What methodological considerations are critical for ensuring accuracy in this compound residue analysis?
Key steps include:
- Avoiding thermal degradation during hydrolysis (controlled heating at 160°C in NaOH).
- Validating recovery rates for conjugated forms (e.g., glucosides) using spike-and-recovery experiments.
- Monitoring hydrazine impurities via HPLC-FLD with a detection limit of 4.5 ng/mL .
Q. How is this compound applied to control sprouting in crops like potatoes and onions?
Post-harvest treatment involves spraying tubers/bulbs with 2500–3000 ppm solutions. Efficacy is assessed through sprout length measurements and weight loss comparisons over storage periods (e.g., 90 days at 10°C). Field trials use randomized block designs with LSD tests to validate significance (e.g., p < 0.01) .
Advanced Research Questions
Q. How can advanced chromatographic and electrochemical techniques improve the sensitivity of this compound detection?
HPLC-FLD with fluorescence detection achieves a limit of quantification (LOQ) of 19.5 ng/mL in complex matrices like pharmaceuticals. Electrochemical sensors (e.g., palladium-dispersed carbon paste electrodes) enhance sensitivity to 1.4 × 10⁻⁸ mol/L (0.14 ng) via amperometric detection at 700 mV in phosphate buffer (pH 7.0) .
Q. What molecular mechanisms underlie this compound-induced genotoxicity and carcinogenicity?
this compound alkylates DNA, causing strand breaks and micronucleus formation. In Trigonella foenum-graecum, it induces chlorophyll mutations (2.1–4.3% frequency) and mitotic aberrations (e.g., sticky chromosomes). Carcinogenicity is linked to hydrazine byproducts, which inhibit DNA repair enzymes like O⁶-methylguanine methyltransferase .
Q. How do polymorphic forms of this compound influence its detection and biological activity?
Polymorphs (MH2, MH3) exhibit distinct THz absorption peaks (e.g., MH2 at 1.41 THz; MH3 at 1.86 THz). High-pressure Raman/X-ray diffraction reveals reversible phase transitions (Form III → II at 2 GPa) driven by hydrogen-bond restructuring. Bioactivity varies with crystal form: MH3 (Qingxiansu®) is preferentially used in pharmaceuticals due to stability .
Q. What experimental approaches are used to assess this compound-induced genetic variability in plant breeding studies?
Mutagenesis protocols involve seed treatment with 0.01–0.10% this compound (pH 7.0) followed by M₂ generation screening for morphological traits (e.g., leaf number, branching). Genetic variability is quantified using chi-square tests for mutation frequency and ANOVA for trait heritability .
Q. How can researchers reconcile discrepancies in reported hydrazine impurity levels in this compound formulations?
Earlier studies erroneously cited hydrazine levels up to 870 mg/kg due to methodological flaws. Revised FAO/WHO guidelines specify a 1.5 mg/kg threshold, validated via HPLC-FLD and standardized hydrolysis. Cross-lab validation using ISO/AOAC protocols is recommended to resolve analytical contradictions .
Properties
IUPAC Name |
1,2-dihydropyridazine-3,6-dione | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRDGMRNKXEXQD-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Record name | MALEIC HYDRAZIDE | |
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DSSTOX Substance ID |
DTXSID9020792 | |
Record name | Maleic hydrazide | |
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Molecular Weight |
112.09 g/mol | |
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Physical Description |
Maleic hydrazide is an odorless white solid. Sinks in water. (USCG, 1999), Colorless, crystalline solid; [HSDB] White solid; Formulated as emulsifiable concentrate and soluble concentrate (liquid and solid); [Reference #1] | |
Record name | MALEIC HYDRAZIDE | |
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Boiling Point |
Decomposes (NTP, 1992) | |
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Flash Point |
572 °F (300 °C) (Closed cup) | |
Record name | MALEIC HYDRAZIDE | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), Solubility at 25 °C: water 0.6%, ethanol 0.1%, DMF 2.4% /Technical maleic hydrazide/, Solubility in water at 25 °C, 300,000 mg/L at 20 °C and 340,000 mg/L at 25 °C /Maleic hydrazide potassium salt/, Solubility in water at 25 °C, 200 g/kg /Maleic hydrazide sodium salt/, Slightly sol in hot alcohol, more sol in hot water, SOL IN AQ ALKALI & CERTAIN ORG BASES, Sol @ 25 °C in acetone, 1000 ppm; water, 6000 ppm; dimethylformamide, 20400 ppm; dimethyl sulfoxide, 90000 ppm; xylene <1000 ppm, In water, 4,507 mg/L at 25 °C | |
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Density |
1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.60 at 25 °C | |
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Vapor Pressure |
0.00000277 [mmHg], 7.5X10-8 mm Hg at 25 °C | |
Record name | Maleic hydrazide | |
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Mechanism of Action |
Maleic hydrazide inhibits mitosis in actively growing tissues of treated plants and also has profound effects on rate of respiration. ... Maleic acid ... reacts with -SH compounds ... /and/ competes with receptor sites of ... succinic dehydrogenase. ... Inhibition ... may represent site of action ... in plants. | |
Record name | MALEIC HYDRAZIDE | |
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Impurities |
Technical grade maleic hydrazide contains hydrazine as a contaminant., Products can contain small amount of hydrazide as impurity. | |
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Color/Form |
Crystals from water, COLORLESS CRYSTALLINE SOLID | |
CAS No. |
123-33-1 | |
Record name | MALEIC HYDRAZIDE | |
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Record name | 3,6-Pyridazinedione, 1,2-dihydro- | |
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Melting Point |
greater than 572 °F (decomposes) (NTP, 1992), 298-300 °C | |
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Record name | MALEIC HYDRAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1162 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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